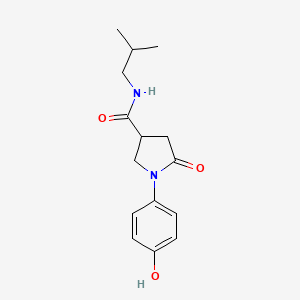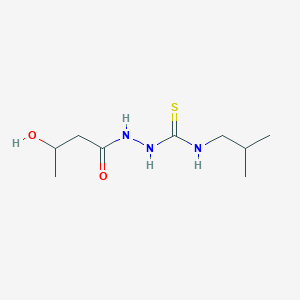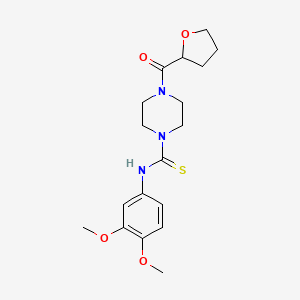![molecular formula C25H28N2O3S B4120600 N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4120600.png)
N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide
Übersicht
Beschreibung
N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide, also known as NSC-743380, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on several enzymes and proteins, making it a promising candidate for the treatment of various diseases. In
Wirkmechanismus
N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide exerts its inhibitory effects on enzymes and proteins through various mechanisms. For example, N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide binds to the active site of CAIX, inhibiting its enzymatic activity. Similarly, N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide binds to the ATP-binding site of CK2, preventing its phosphorylation activity. N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide also binds to the N-terminal domain of Hsp90, disrupting its chaperone activity. By inhibiting these enzymes and proteins, N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide can affect various cellular processes, including cell survival, proliferation, and metastasis.
Biochemical and Physiological Effects
N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to decrease the expression of CAIX in cancer cells, leading to decreased tumor growth and metastasis. N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to decrease the expression of Hsp90 client proteins, leading to decreased cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has several advantages and limitations for lab experiments. One advantage is its specificity for certain enzymes and proteins, making it a useful tool for studying their functions in cells. Additionally, N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have low toxicity in preclinical studies, making it a relatively safe compound to use in lab experiments. However, one limitation of N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide research. One potential application is in the treatment of cancer, where N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide could be used as a targeted therapy for tumors that overexpress CAIX or rely on Hsp90 client proteins for survival. Additionally, N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide could be used as a tool to study the functions of CK2 and Hsp90 in cells. Finally, further research is needed to optimize the synthesis and formulation of N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have inhibitory effects on several enzymes and proteins, making it a promising candidate for the treatment of various diseases. One of the most studied targets of N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer types. N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to inhibit the activity of CAIX, leading to decreased tumor growth and metastasis in preclinical studies. Additionally, N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have inhibitory effects on other enzymes and proteins, including protein kinase CK2 and the chaperone protein Hsp90, which are involved in cancer cell survival and proliferation.
Eigenschaften
IUPAC Name |
4-[[N-(benzenesulfonyl)anilino]methyl]-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-20(2)17-18-26-25(28)22-15-13-21(14-16-22)19-27(23-9-5-3-6-10-23)31(29,30)24-11-7-4-8-12-24/h3-16,20H,17-19H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSDGYQLNLYCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4120527.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4120532.png)
![3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4120537.png)
![N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120545.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea](/img/structure/B4120553.png)
![methyl 5-methyl-2-{[(2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4120556.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4120559.png)



![methyl 4,5-dimethoxy-2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4120610.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4120618.png)
![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120627.png)